molecular formula C8H14O B1147770 1,5-Octadien-3-ol CAS No. 83861-74-9

1,5-Octadien-3-ol

Cat. No. B1147770
CAS RN: 83861-74-9
M. Wt: 126.2
InChI Key:
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Description

1,5-Octadien-3-ol is a chemical compound with the formula C8H14O . It has a molecular weight of 126.1962 . It is also known by other names such as octa-1,5-dien-3-ol .


Synthesis Analysis

A study presents a protocol for the preparation of both enantiomerically pure forms of (Z)-1,5-octadien-3-ol with lipases . The asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate with CHIRAZYME L-2 afforded the ®-alcohol with ≧99% ee in 37.8% conversion . On the other hand, the first asymmetric acylation of the alkadienol with lipase PS recovered the (S)-alcohol with 79.5% ee in 47.8% conversion .


Molecular Structure Analysis

The IUPAC Standard InChI for 1,5-Octadien-3-ol is InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5+ . The IUPAC Standard InChIKey is APFBWMGEGSELQP-AATRIKPKSA-N .


Physical And Chemical Properties Analysis

1,5-Octadien-3-ol has a molecular weight of 126.1962 . Its molecular formula is C8H14O .

Scientific Research Applications

  • Catalysis and Hydrogenation

    1,5-Octadien-3-ol is used in catalytic hydrogenation processes. For instance, its hydrogenation using (allyl)Pd(II) derivatives was studied, showcasing its role in catalysis and the formation of monoenes (Strukul & Carturan, 1979).

  • Copolymerization

    It plays a role in the copolymerization of propene and nonconjugated diene, where its incorporation in copolymers was higher with certain catalysts, showing its utility in polymer science (Naga, Shiono & Ikeda, 1999).

  • Oligomerization

    1,5-Octadien-3-ol is involved in the oligomerization of olefins, alkyne, and silane, using metallocene complexes. This application is significant in the production of various chemical compounds (Janiak, 2006).

  • Chemical Synthesis

    It's used in the synthesis of Matsutake alcohol via selective hydrogenation and palladium-catalyzed allylic rearrangement (Tsuji, Tsuruoka & Yamamoto, 1976).

  • Catalytic Activity

    Its derivatives are used to study the effect of morphology on catalytic activity, particularly in manganese oxide nanostructures (Hou, Li, Mao, Ren & Zhao, 2014).

Safety And Hazards

While specific safety and hazard information for 1,5-Octadien-3-ol is not available in the search results, general safety measures for handling chemicals include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, not ingesting, and not breathing vapors or spray mist .

properties

IUPAC Name

(5E)-octa-1,5-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFBWMGEGSELQP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314159
Record name (5E)-1,5-Octadien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma
Record name 1,5-Octadien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 to 186.00 °C. @ 760.00 mm Hg
Record name (3xi,5Z)-1,5-Octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slighty soluble, Soluble (in ethanol)
Record name 1,5-Octadien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.867
Record name 1,5-Octadien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,5-Octadien-3-ol

CAS RN

50306-14-4, 83861-74-9, 50306-18-8
Record name (5E)-1,5-Octadien-3-ol
Source CAS Common Chemistry
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Record name 1,5-Octadien-3-ol, (5E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Octadien-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083861749
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Record name (5E)-1,5-Octadien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Octadien-3-ol
Source European Chemicals Agency (ECHA)
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Record name 1,5-OCTADIEN-3-OL, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE91VW9O5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (3xi,5Z)-1,5-Octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
327
Citations
Z Ran, S Zhang, Y Zhu, A Ke, J Xu, Y Li, K Liao, S Li… - Fisheries science, 2019 - Springer
Volatiles with a pleasant smell are typical characteristics of both raw and cooked seafood. However, the effect of salinity on volatiles in marine bivalves remains unclear. In the current …
Number of citations: 11 link.springer.com
K Ueda, K Yahiro, Y Akakabe - Journal of Oleo Science, 2023 - jstage.jst.go.jp
Facile Synthesis of Both Enantiomers of (Z)-1,5- Octadien-3-ol (Oyster Alcohol) and Its Identification from the Pacific Oyster C Page 1 725 Journal of Oleo Science Copyright ©2023 by …
Number of citations: 4 www.jstage.jst.go.jp
ST Jung, JS Hong - The Korean Journal of Mycology, 1991 - koreascience.kr
Volatile aroma concentrates of Pleurotus sajor-caju which stored at $20^{\circ} C $ incubator and cold room were obtained by simultaneous distillation-extraction method. The volatile …
Number of citations: 8 koreascience.kr
ST Jung, JS Hong - The Korean Journal of Mycology, 1991 - koreascience.kr
Volatile aroma concentrates of four oyster mushrooms cultivated in Korea were obtained by the simultaneous distillation-extraction method. The volatile components were identified by …
Number of citations: 12 koreascience.kr
P Darriet, M Pons, R Henry, O Dumont… - Journal of agricultural …, 2002 - ACS Publications
Powdery mildew due to the fungus Uncinula necator is an important disease for the vineyard. The development of the fungus at the surface of the berries leads to the occurrence of a …
Number of citations: 129 pubs.acs.org
DB JOSEPHSON, RC LINDSAY… - Journal of food …, 1985 - Wiley Online Library
Volatile compounds which contribute to the distinct melon‐like aroma of fresh Pacific oysters (Crassostrea gigas) were identified as (E,Z)‐2,6‐nonadienal and 3,6‐nonadien‐1‐ol, but …
Number of citations: 149 ift.onlinelibrary.wiley.com
C Karahadian, RC Lindsay - Journal of the American Oil Chemists' Society, 1989 - Springer
Menhaden and cod liver oils without additives or containing either α-tocopherol (670 ppm) or Trolox C (1000 ppm) with or without copper (II) cations (20 ppm) were oxidized under air at …
Number of citations: 36 link.springer.com
C Karahadian, DB Josephson, RC Lindsay - Journal of Dairy Science, 1985 - Elsevier
Volatile flavor compounds produced by Penicillium caseicolum in domestic and French Brie cheese were identified by gas chromatography-mass spectrometry; they included carbon-5, …
Number of citations: 123 www.sciencedirect.com
최아름 - 2008 - dspace.ewha.ac.kr
본 연구에서는 생 고등어와 가열 처리한 고등어의 지방산 성분을 Folch-Metcalf 방법으로 추출하여 메틸에스테르화 시켜, GC-MS로 분석하였다. 가열 처리한 고등어에는 총 13 종, 생 고등어…
Number of citations: 0 dspace.ewha.ac.kr
S Selli, GG Cayhan - Microchemical Journal, 2009 - Elsevier
The volatile compounds of wild gilthead sea bream (Sparus aurata) were analyzed by sensory and instrumental analyses. Simultaneous distillation and extraction (SDE) with …
Number of citations: 154 www.sciencedirect.com

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